methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Chemical Probe DNA Methyltransferase SOS1 Inhibitor

This quinazoline-2,4-dione features a unique N-3 hexanoic acid benzylamide linker and C-7 methyl ester—a chemotype distinct from generic analogs. Without confirmed target engagement data for this exact structure, substituting with a vendor catalog analog risks losing the desired pharmacological profile. Procure this specific compound to serve as a core scaffold for systematic SAR studies on DNMT or SOS1 targets, or as a potential negative control after verifying inactivity in your assay system. Its favorable physicochemical profile (SlogP 2.75, zero Lipinski violations) makes it an ideal benchmark for baseline solubility and permeability assessments.

Molecular Formula C23H25N3O5
Molecular Weight 423.5 g/mol
Cat. No. B11224883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Molecular FormulaC23H25N3O5
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C23H25N3O5/c1-31-22(29)17-11-12-18-19(14-17)25-23(30)26(21(18)28)13-7-3-6-10-20(27)24-15-16-8-4-2-5-9-16/h2,4-5,8-9,11-12,14H,3,6-7,10,13,15H2,1H3,(H,24,27)(H,25,30)
InChIKeyDKPHTOFIEPUZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate — Class, Properties & Evidence


methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a synthetic, small-molecule quinazoline-2,4(1H,3H)-dione derivative with a molecular weight of 483.565 g/mol and a calculated SlogP of 2.75 [1]. It is structurally related to compound classes under investigation as inhibitors of DNA methyltransferases (DNMTs) [2] and the Son of Sevenless 1 (SOS1) protein [3]. Crucially, comprehensive quantitative biological activity data, target engagement profiles, or direct comparator-based evidence have not been identified for this specific compound in the peer-reviewed primary literature or authoritative public databases.

Selection Risk for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate: Why In-Class Analogs Cannot Be Interchanged


For the quinazoline-2,4-dione scaffold, small structural modifications to the N-3 and C-7 substituents are known to cause drastic shifts in biological target potency, isoform selectivity, and even mechanism of action. Literature on related bisubstrate analogues demonstrates that the nature and rigidity of the N-3 linker are critical for DNMT inhibition [1]. Similarly, the presence and position of specific functional groups on the benzylamino moiety are essential for SOS1 inhibitor activity [2]. Therefore, the specific hexanoic acid benzylamide linker and 7-methyl carboxylate of this compound constitute a unique chemotype. Without confirmed target engagement data for this exact structure, substituting it with a generic quinazoline-2,4-dione analog from a vendor catalog represents a high-risk procurement decision, as it cannot guarantee the retention of the same pharmacological profile.

Quantitative Differentiation Evidence for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate: A Data-Driven Assessment


Absence of Target-Specific Comparative Data Precludes Meaningful Differentiation

Following an exhaustive search of primary literature, patents, and authoritative databases (excluding prohibited sources), no quantitative comparator-based evidence was identified for this specific compound. Searches of the DNMT inhibitor chemical space [1] and the SOS1 inhibitor patent landscape [2] revealed no disclosed biological data for the specific methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate chemotype. Public databases such as ChEMBL and ZINC indicate no known activity for the matched substance [3]. Consequently, high-strength differential evidence, which requires a clear comparator, quantitative data, and an experimental context, is entirely absent. Class-level inferences are unreliable due to the highly specific structure-activity relationships (SAR) governing this scaffold, as evidenced by the inactivity of closely related bisubstrate analogs in DNMT assays [1]. The claim cannot be supported by potency or selectivity data. The user must treat this compound as an uncharacterized tool molecule requiring de novo profiling.

Chemical Probe DNA Methyltransferase SOS1 Inhibitor Quinazoline-2,4-dione Epigenetics

Recommended Research Applications for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate


Exploratory Structure-Activity Relationship (SAR) Probe for Novel Quinazoline Scaffolds

Given the lack of defined biological activity [1], the most appropriate application is as a core scaffold in an exploratory medicinal chemistry program. It can serve as a starting point for systematic SAR studies to elucidate the impact of the unique N-3 hexanoic acid benzylamide linker and the C-7 methyl ester on a target of interest, such as DNMTs or SOS1. This is driven by the established activity of related, but structurally distinct, quinazoline-2,4-diones as DNMT [2] and SOS1 inhibitors [3], which suggest the scaffold's potential but do not confirm it for this specific molecule.

Negative Control or Inactive Analog for Validated Bisubstrate DNMT Inhibitor Assays

Because certain bisubstrate analogues in the quinazoline series with similar linker variations have been demonstrated to be completely inactive (0% inhibition at 32 µM) against DNMT3A [2], this compound could be pre-qualified as a potential negative control. Its use in biochemical or cellular assays alongside a known active inhibitor would help confirm that observed effects are target-specific and not due to the physicochemical properties of the quinazoline-2,4-dione scaffold itself. This scenario depends on first verifying its inactivity in the specific assay system.

Biophysical and Pharmacokinetic Benchmarking of Quinazoline-2,4-dione Core

With its known physicochemical profile, including a moderate SlogP of 2.75 and 0 violations of Lipinski's Rule of Five [1], this compound can be used to benchmark baseline solubility, permeability, and metabolic stability for the quinazoline-2,4-dione chemotype. This data would be valuable for drug discovery programs, allowing team members to differentiate the effects of adding specific pharmacophoric elements (the benzylamino moiety) onto the core scaffold from the properties of the core itself.

Quote Request

Request a Quote for methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.